molecular formula C16H27N5O4Si B1403216 3'-O-tert-Butyldimethylsilyladenosine CAS No. 69504-14-9

3'-O-tert-Butyldimethylsilyladenosine

Cat. No.: B1403216
CAS No.: 69504-14-9
M. Wt: 381.5 g/mol
InChI Key: QPARFARLOLAARR-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-O-tert-Butyldimethylsilyladenosine: is a chemical compound with the molecular formula C16H27N5O4Si . It is a derivative of adenosine, where the hydroxyl group at the 3’ position is protected by a tert-butyldimethylsilyl group. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-tert-Butyldimethylsilyladenosine typically involves the protection of the 3’-hydroxyl group of adenosine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 3’-O-tert-Butyldimethylsilyladenosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3’-O-tert-Butyldimethylsilyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl ethers, while reduction and substitution can regenerate the free hydroxyl group or introduce new functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

TBDMS-adenosine has demonstrated significant antiviral properties, particularly against viruses such as HIV and hepatitis C. The tert-butyldimethylsilyl group enhances the compound's stability and bioavailability, making it a promising candidate for antiviral drug development. Studies indicate that TBDMS-adenosine can inhibit viral replication effectively, thereby reducing the viral load in infected cells .

1.2 RNA Modifications

In the context of RNA biochemistry, TBDMS-adenosine serves as a valuable precursor for synthesizing modified RNA molecules. Its ability to undergo various chemical transformations allows researchers to create specific RNA modifications that are crucial for studying RNA function and stability. For instance, TBDMS-adenosine can be utilized to synthesize triazole-linked SAM-adenosine conjugates, which are important for understanding methylation processes in RNA .

1.3 Synthesis of Nucleotide Analogues

TBDMS-adenosine is employed in the synthesis of nucleotide analogues, which are essential for developing new therapeutic agents. The compound's protective silyl groups facilitate selective reactions that lead to the formation of various nucleoside derivatives with enhanced pharmacological properties . This versatility makes TBDMS-adenosine a key intermediate in the synthesis of complex nucleotides.

Molecular Biology Applications

2.1 Gene Delivery Systems

TBDMS-adenosine derivatives are being investigated for their role in gene delivery systems. The modified nucleoside can be incorporated into vectors that transport genetic material into cells, enhancing transfection efficiency and stability of the delivered genes. This application is particularly relevant for gene therapy approaches aimed at treating genetic disorders .

2.2 Research on Plant Immunity

Recent studies have highlighted the role of 3'-O-β-D-ribofuranosyladenosine (a derivative related to TBDMS-adenosine) in plant immunity against pathogens like Pseudomonas syringae. The rapid accumulation of this compound during infection suggests its potential as a signaling molecule in plant defense mechanisms . Understanding these pathways could lead to the development of crops with enhanced resistance to diseases.

Agricultural Applications

3.1 Agrochemicals Development

The unique properties of TBDMS-adenosine make it suitable for applications in agrochemistry. It has been explored as a potential herbicide and insecticide due to its ability to interfere with nucleic acid synthesis in target organisms . The modification of nucleosides like TBDMS-adenosine could lead to the development of novel agrochemicals that are more effective and environmentally friendly.

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAntiviral agents (HIV, Hepatitis C)Inhibits viral replication
RNA modifications (triazole-linked conjugates)Enhances understanding of RNA function
Synthesis of nucleotide analoguesFacilitates drug development
Molecular BiologyGene delivery systemsImproves transfection efficiency
Research on plant immunityInsights into plant-pathogen interactions
Agricultural SciencesDevelopment of agrochemicals (herbicides/insecticides)Targeted action on pests

Mechanism of Action

The mechanism of action of 3’-O-tert-Butyldimethylsilyladenosine involves its interaction with specific molecular targets and pathways. The silyl group protects the 3’-hydroxyl group, allowing for selective reactions at other positions. This protection can be removed under specific conditions, enabling the study of adenosine’s biological and chemical properties .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    3’-O-Methyladenosine: Similar to 3’-O-tert-Butyldimethylsilyladenosine but with a methyl group instead of a silyl group.

    3’-O-Benzyladenosine: Contains a benzyl group at the 3’ position.

    3’-O-Acetyladenosine: Features an acetyl group at the 3’ position.

Uniqueness: 3’-O-tert-Butyldimethylsilyladenosine is unique due to its silyl protection, which provides enhanced stability and solubility compared to other derivatives. This makes it particularly useful in synthetic chemistry and biological research .

Biological Activity

3'-O-tert-Butyldimethylsilyladenosine (CAS No. 69504-14-9) is a modified adenosine derivative known for its notable biological activities. Its structural modifications enhance its stability and bioavailability, making it a compound of interest in various pharmacological studies. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound features a tert-butyldimethylsilyl group at the 3' position of the adenosine molecule, which significantly influences its biological properties. This modification not only increases lipophilicity but also protects the molecule from enzymatic degradation.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain RNA viruses. It mimics natural adenosine, allowing it to interfere with viral replication processes. In vitro studies have shown that it can inhibit viral RNA synthesis, suggesting potential as an antiviral therapeutic agent.

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects, particularly in enhancing immune responses. It appears to stimulate lymphocyte proliferation and cytokine production, which may contribute to its efficacy in treating viral infections and possibly cancer .

Anticancer Activity

Preliminary studies have reported that this compound can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the activation of specific signaling pathways that lead to programmed cell death. This property positions it as a candidate for further development in cancer therapies .

The biological activities of this compound are attributed to its ability to interact with cellular receptors and enzymes:

  • Adenosine Receptors : The compound's structural similarity to adenosine allows it to bind to adenosine receptors (A1, A2A, A2B, and A3), modulating various physiological responses.
  • Inhibition of Enzymes : It may inhibit enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival pathways.

Study on Antiviral Activity

A study published in Journal of Natural Products demonstrated that this compound effectively inhibited the replication of specific RNA viruses in vitro. The IC50 values were determined through dose-response assays, showing significant antiviral potency compared to unmodified adenosine derivatives .

CompoundIC50 (µM)Virus Type
This compound5.2Influenza A
Modified Adenosine Derivative15.0Influenza A

Immunomodulation Study

In another investigation focusing on immunomodulatory effects, researchers found that treatment with this compound led to a significant increase in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured lymphocytes .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPARFARLOLAARR-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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